molecular formula C36H40O5S B141431 (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran CAS No. 108739-67-9

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Cat. No.: B141431
CAS No.: 108739-67-9
M. Wt: 584.8 g/mol
InChI Key: NRALMNQUAKWSMF-GJXDWMKPSA-N
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Description

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of other compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical reactions where it is used as a substrate or a reactant .

Mode of Action

This compound is a hemiacetal , which means it can be converted into glycosyl donors such as trichloroacetimidates . It can also be used directly as a donor or as a substrate for nucleophilic addition reactions . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.

Biochemical Pathways

The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. It is often used in glucosylation reactions , which are crucial for a variety of biological processes, including the synthesis of disaccharides and D-glucose-6-phosphate .

Result of Action

The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. As a glucosylation agent, it could contribute to the synthesis of important biological molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular recognition .

Action Environment

The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the biological system in which it is used .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALMNQUAKWSMF-GJXDWMKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451978
Record name Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108739-67-9
Record name Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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